4-(difluoromethoxy)-3-methoxy-N-(2-methoxyphenyl)benzamide
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Overview
Description
4-(difluoromethoxy)-3-methoxy-N-(2-methoxyphenyl)benzamide is an organic compound belonging to the class of benzamides This compound is characterized by the presence of difluoromethoxy and methoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-3-methoxy-N-(2-methoxyphenyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-(difluoromethoxy)-3-methoxybenzoic acid with 2-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethoxy)-3-methoxy-N-(2-methoxyphenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or difluoromethoxy groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or ethers.
Scientific Research Applications
4-(difluoromethoxy)-3-methoxy-N-(2-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-3-methoxy-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-N-(2-methoxyphenyl)benzamide
- 4-Hydroxy-N-(4-methoxyphenyl)benzamide
- 2-Hydroxy-N-(4-methoxyphenyl)benzamide
Uniqueness
4-(difluoromethoxy)-3-methoxy-N-(2-methoxyphenyl)benzamide is unique due to the presence of both difluoromethoxy and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15F2NO4 |
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Molecular Weight |
323.29 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-methoxy-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C16H15F2NO4/c1-21-12-6-4-3-5-11(12)19-15(20)10-7-8-13(23-16(17)18)14(9-10)22-2/h3-9,16H,1-2H3,(H,19,20) |
InChI Key |
WBFXOOVKGJHLGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
Origin of Product |
United States |
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